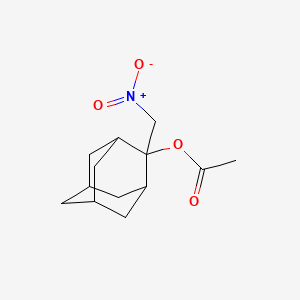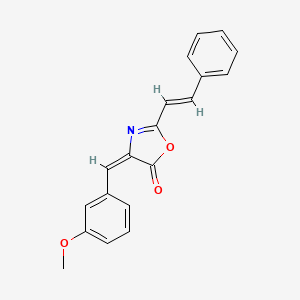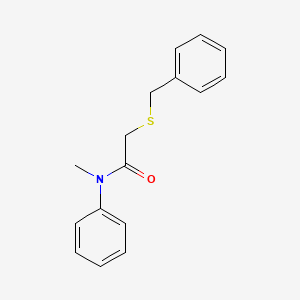
3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide, also known as CDCPA, is a chemical compound that has gained attention in scientific research due to its potential use in cancer treatment. CDCPA belongs to the family of acrylamide derivatives, which are known for their anticancer properties.
Mécanisme D'action
The exact mechanism of action of 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide is not fully understood. However, it is believed that 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide exerts its anticancer effects by targeting various signaling pathways involved in cancer cell growth and survival. For example, 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to promote cancer cell survival. 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide has been found to have several biochemical and physiological effects. In vitro studies have shown that 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide inhibits the activity of various enzymes, including topoisomerases and proteasomes, which are involved in DNA replication and protein degradation, respectively. 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide has also been found to induce oxidative stress in cancer cells, which can lead to cell death. In vivo studies have shown that 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide can inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide is also stable under normal laboratory conditions. However, 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide has some limitations. It is insoluble in water and requires the use of organic solvents for experiments. 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide is also toxic and requires proper handling and disposal.
Orientations Futures
There are several future directions for research on 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide. One direction is to further investigate the mechanism of action of 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide. This will help to identify the specific signaling pathways that are targeted by 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide and how they contribute to its anticancer effects. Another direction is to investigate the potential use of 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide in combination with other anticancer agents. This may enhance the efficacy of 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide and reduce the risk of drug resistance. Furthermore, studies on the pharmacokinetics and toxicity of 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide in animal models are needed to evaluate its potential use in humans.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide involves the reaction of 4-chlorobenzaldehyde with 2,6-dichloroaniline in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with acryloyl chloride to obtain 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide. The yield of 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide is reported to be around 70%.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)acrylamide has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3NO/c16-11-7-4-10(5-8-11)6-9-14(20)19-15-12(17)2-1-3-13(15)18/h1-9H,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRNLJAICXKUSB-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C=CC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)/C=C/C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-(2,6-dichlorophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5854029.png)
![N-[2-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5854031.png)

![N-(2-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5854033.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~1~,N~2~-trimethylglycinamide](/img/structure/B5854036.png)
![4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854044.png)

![N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide](/img/structure/B5854058.png)

![2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5854074.png)
![2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B5854103.png)